molecular formula C17H15N3O5S B2374137 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide CAS No. 899996-49-7

4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide

Cat. No. B2374137
CAS RN: 899996-49-7
M. Wt: 373.38
InChI Key: DOJDQOFXXFSKJG-UHFFFAOYSA-N
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Description

The compound appears to contain a benzamide group and a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group . Benzamides are a class of compounds containing a benzene ring and an amide group. Benzo[d]isothiazol-2(3H)-one 1,1-dioxide is a type of isothiazole .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isothiazoles are known to undergo various chemical reactions , but without more specific information, it’s difficult to predict the reactions of this compound.

Scientific Research Applications

Anti-HIV Activity

This compound has been investigated for its potential as an anti-HIV agent. Specifically, it falls within the category of 1,1,3-trioxo-thiadiazine (TTD) derivatives. These inhibitors target HIV-1 reverse transcriptase (RT), a crucial enzyme involved in the replication of the virus. Within the NNRTIs (nonnucleoside reverse-transcriptase inhibitors) class, TTD derivatives have shown promise.

Computational Models: Researchers have employed three-dimensional quantitative structure–activity relationship (3D QSAR) studies to understand the relationship between the structural features of TTD derivatives and their anti-HIV activity. Two reliable computational models have been developed:

Implications: The steric, electrostatic, and hydrophobic properties identified by these models are crucial for designing novel compounds with enhanced anti-HIV activity . Further research may explore modifications to optimize the compound’s efficacy.

HCV Polymerase Inhibition

Interestingly, a related scaffold—1,2,4-benzothiadiazine-1,1-dioxide—has been investigated for its activity against the hepatitis C virus (HCV) polymerase. Compound 11 from this series exhibited potent inhibition against HCV polymerase .

properties

IUPAC Name

4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c18-16(22)11-5-7-12(8-6-11)19-15(21)9-10-20-17(23)13-3-1-2-4-14(13)26(20,24)25/h1-8H,9-10H2,(H2,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJDQOFXXFSKJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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